(3S)-3-sulfanylbutan-2-one

Chiral purity Enantiomeric differentiation Flavour stereochemistry

(3S)-3-Sulfanylbutan-2-one, also referenced as (S)-3-mercapto-2-butanone, is the S-enantiomer of a chiral organosulfur ketone (molecular formula C4H8OS, MW 104.17 g/mol). The compound contains a single stereogenic center at the C3 position bearing the sulfanyl (–SH) substituent.

Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
Cat. No. B8253806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-sulfanylbutan-2-one
Molecular FormulaC4H8OS
Molecular Weight104.17 g/mol
Structural Identifiers
SMILESCC(C(=O)C)S
InChIInChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3/t4-/m0/s1
InChIKeyXLMPYCGSRHSSSX-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Sulfanylbutan-2-one (CAS 40789-98-8): Procurement-Relevant Identity and Class Profile


(3S)-3-Sulfanylbutan-2-one, also referenced as (S)-3-mercapto-2-butanone, is the S-enantiomer of a chiral organosulfur ketone (molecular formula C4H8OS, MW 104.17 g/mol) [1]. The compound contains a single stereogenic center at the C3 position bearing the sulfanyl (–SH) substituent [2]. Commercially, the CAS registry number 40789-98-8 is generally used for the racemic or stereochemically unspecified mixture; the (S)-enantiomer is distinguished by the stereodescriptor and can be assigned a separate CAS entry in some databases [1][2]. This compound belongs to the α-mercaptoketone subclass and is recognized by regulatory bodies including FEMA (No. 3298) and JECFA (No. 558) as a food-grade flavouring agent when meeting the ≥95% assay specification [3].

StereochemistryDefined (3S)-enantiomer with single stereogenic center; distinct from racemic mixture (CAS 40789-98-8).
Flavor Classα-Mercaptoketone; FEMA No. 3298, JECFA No. 558 evaluated; recognized as key for boiled meat tonalities.
Purity ContextJECFA high-purity flavor grade; standard FG-grade products often racemic and lower purity.

Why (3S)-3-Sulfanylbutan-2-one Is Not Interchangeable with Common Analogs


Substituting (3S)-3-sulfanylbutan-2-one with the racemic mixture or structurally related mercaptoketones such as 3-mercapto-2-pentanone introduces uncontrolled variability in sensory character, formation pathway provenance, and oxidative stability. Published aroma extract dilution analyses demonstrate that 3-mercapto-2-butanone and 3-mercapto-2-pentanone present divergent odor qualities (sulfury/rotten vs. catty) and distinct flavor dilution (FD) factor hierarchies within the same Maillard model system [1]. Furthermore, oxidative stability studies show that the degradation rate of thiol flavor compounds differs substantially between structural analogs; 2-methyl-3-furanthiol degrades at 59% per day in aqueous media, while 2-mercapto-3-butanone degrades at 14% per day, and in ethereal solutions the stability ranking places 3-mercapto-2-pentanone and 2-mercapto-3-butanone in a different stability tier than mercaptoacetone [2][3]. These compound-specific differences in sensory profile and shelf-stability mean procurement of an unspecified stereoisomer or a different chain-length analog cannot guarantee equivalent performance in flavour formulations or Maillard reaction model studies.

Racemic mixture or unspecified stereochemistry: undefined enantiomeric ratio may not meet requirements for enantioselective studies or chiral receptor assays.
3-Mercapto-2-pentanone (C5 homolog): despite similar Maillard reactivity, divergent odor character ('catty' vs. 'sulfury, rotten') limits direct substitution in flavor formulations.
2-Mercapto-3-butanone (structural isomer): oxidative stability data are class-level inference only; direct performance equivalence in aqueous or ethereal systems has not been established.

(3S)-3-Sulfanylbutan-2-one: Quantified Differentiation Evidence Against Comparator Compounds


S-Enantiomer Purity as a Procurement Criterion Versus Racemic 3-Mercapto-2-butanone

The target compound, (3S)-3-sulfanylbutan-2-one, is the defined S-enantiomer possessing a single stereogenic center at C3. The racemic mixture (CAS 40789-98-8 without stereodescriptor) and the R-enantiomer are also catalogued by authoritative databases, confirming that the compound exists as separable enantiomers [1]. For procurement purposes, specifying the (3S)-enantiomer ensures a single configurational isomer, while the standard commercial racemic product may contain both enantiomers without disclosed enantiomeric excess (ee) specifications [2]. In a survey of major vendor technical datasheets, the enantiomeric ratio is not stated for the standard FG-grade 3-mercapto-2-butanone (≥95%), indicating that those products are racemic or of undefined stereochemistry; the (3S)-enantiomer must be separately sourced or synthesized . No published head-to-head sensory comparison of the isolated (R)- and (S)-enantiomers of 3-mercapto-2-butanone was identified at the time of this guide, meaning the quantitative impact of chirality on this compound's flavor profile remains uncharacterized in the peer-reviewed literature.

Enantiomer Identity
Specification review
Target: (3S)-3-sulfanylbutan-2-one, defined (S) configuration, InChIKey XLMPYCGSRHSSSX-BYPYZUCNSA-N.
Comparator: Racemic 3-mercapto-2-butanone (CAS 40789-98-8), no stereochemical assignment in FG-grade specs.
Difference: Stereochemical definition present vs. absent; no enantiomeric excess data in vendor sheets.
Stereochemical-control context required for enantioselective studies.
Data to verify: no published head-to-head sensory comparison of enantiomers.
Chiral purity Enantiomeric differentiation Flavour stereochemistry

Highest Flavor Dilution (FD) Factor in Glucose/Cysteine Maillard Model vs. 3-Mercapto-2-pentanone

In a thermally treated glucose/cysteine model system (145 °C, 20 min), aroma extract dilution analysis identified 3-mercapto-2-butanone as exhibiting the highest odor activity among 34 odor-active volatiles detected, alongside 2-furfurylthiol, 5-acetyl-2,3-dihydro-1,4-thiazine, 3-mercapto-2-pentanone, and 4-hydroxy-2,5-dimethyl-3(2H)-furanone [1]. Importantly, 3-mercapto-2-butanone is described with the sensory attribute 'sulfury, rotten,' while its immediate homolog 3-mercapto-2-pentanone (C5 chain) is described as 'catty' in the identical model system, establishing a clear sensory differentiation between the two α-mercaptoketones despite both achieving the highest FD factor tier [1]. This indicates that the C4 vs. C5 chain-length difference produces materially divergent odor characters even under identical Maillard reaction conditions, a finding critical for flavour-house ingredient selection.

Sensory Profile
Head-to-head
Target: 3-Mercapto-2-butanone: top FD factor tier, odor 'sulfury, rotten'.
Comparator: 3-Mercapto-2-pentanone: top FD factor tier, odor 'catty'.
Difference: Qualitatively distinct odor despite identical FD tier in glucose/cysteine Maillard system.
Supports formulation choice for target sulfurous meat note.
HRGC/olfactometry; 145 °C, 20 min reaction.
Aroma extract dilution analysis FD factor Maillard reaction Meat flavour

Oxidative Stability Tier in Ethereal Solution vs. Mercaptoacetone and 2-Methyl-3-furanthiol

In model stability studies of dilute ethereal thiol solutions stored at 6 °C, the oxidation rate to disulfides decreased in the order: 2-methyl-3-furanthiol (MFT) ≫ mercaptoacetone (MA) > 2-mercapto-3-butanone (MB) = 3-mercapto-2-pentanone (MP) = 2-furfurylthiol (FFT) [1]. 2-Mercapto-3-butanone (a structural isomer of 3-mercapto-2-butanone) and 3-mercapto-2-pentanone (the C5 homolog) were found to belong to the most stable tier among the five thiols tested in diethyl ether, whereas mercaptoacetone (MA, the 1-mercapto-2-propanone analog) was significantly less stable [1]. This positions 3-mercapto-2-butanone, by class-level inference from its structural isomer 2-mercapto-3-butanone, in the highest oxidative stability tier alongside 3-mercapto-2-pentanone and 2-furfurylthiol in non-aqueous media.

Oxidative Stability (Ether)
Class-level
Stability tier: 2-Mercapto-3-butanone (isomer) = 3-Mercapto-2-pentanone = 2-Furfurylthiol (most stable) > Mercaptoacetone > 2-Methyl-3-furanthiol (least stable).
Target 3-mercapto-2-butanone inferred to share most stable tier.
Class-level inference supports investigation of ethereal formulation stability.
Data from dilute ether solutions at 6 °C; direct measurement not available.
Thiol oxidative stability Disulfide formation Flavour shelf-life

Aqueous Stability of 2-Mercapto-3-butanone Isomer: 14% Decrease/24 h vs. 2-Methyl-3-furanthiol at 59% Decrease/24 h

In an aqueous savoury process flavouring (ribose/cysteine base) subjected to accelerated storage at 50 °C, the flavor-impact thiol 2-methyl-3-furanthiol degraded at 59% per 24 h, while 2-mercapto-3-butanone (the structural isomer of 3-mercapto-2-butanone) degraded at only 14% per 24 h [1]. 2-Furfurylthiol showed an intermediate degradation rate of 28% per 24 h, and 2,5-dimethyl-4-hydroxy-3(2H)-furanone was the most stable at ≤10% decrease per 24 h [1]. This quantitative ranking places the 2-mercapto-3-butanone isomer in a substantially more stable category than 2-methyl-3-furanthiol (~4.2-fold difference in daily percentage loss). By structural analogy, 3-mercapto-2-butanone would be expected to exhibit comparable aqueous stability to its 2-mercapto-3-butanone isomer.

Aqueous Degradation
Class-level
14% decrease/24 h (2-mercapto-3-butanone isomer) vs. 59% (2-methyl-3-furanthiol) at 50 °C, aqueous process flavouring.
Supports aqueous shelf-life estimation by isomer analogy.
~4.2× higher stability vs. MFT; ribose/cysteine base.
Process flavouring stability Aqueous degradation Thiol shelf-life

JECFA Safety Evaluation: 'No Safety Concern' Designation with ≥99% Assay Specification

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3-mercapto-2-butanone at its 53rd meeting (1999) and assigned an ADI of 'ACCEPTABLE' with the comment: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. The JECFA specification sets a minimum assay of 99%, a higher purity threshold than the ≥95% FG grade commonly offered by chemical suppliers [2]. This regulatory evaluation, reflected also in FEMA GRAS status (No. 3298) and EU FLAVIS listing (No. 12.047), provides a robust safety framework that may not be identically established for less common mercaptoketone analogs [3]. By comparison, 3-mercapto-2-pentanone (JECFA No. 560) carries a parallel evaluation, but the assay specification for 3-mercapto-2-butanone (≥99% per JECFA) represents a defined purity target that may surpass some commercially available homologs.

JECFA Evaluation
Reported
Target: ADI ACCEPTABLE, 'No safety concern at current intake levels'. JECFA assay specification ≥99%.
Comparator: Standard FG-grade commercial material often ≥95% purity.
Difference: ≥4% higher purity requirement under JECFA specification.
Reported regulatory context supports procurement of high-purity grade for flavour research.
JECFA 53rd meeting; FEMA GRAS No. 3298; EU FLAVIS No. 12.047.
JECFA evaluation Food safety Regulatory compliance ADI

Distinct Maillard Carbon Provenance: C4 Chain Derives from Ribose C-chain Cleavage vs. C5 Homolog

Isotopic labelling studies of the ribose/cysteine Maillard system have established that 3-mercapto-2-butanone (C4 backbone) is formed via a pathway in which one carbon unit is split from the ribose chain, whereas its C5 homolog 3-mercapto-2-pentanone derives its carbon skeleton from both 4-hydroxy-5-methyl-3(2H)-furanone and ribose [1]. Furthermore, the isomeric 2-mercapto-3-pentanone was found to originate exclusively from 4-hydroxy-5-methyl-3(2H)-furanone [1]. This differential biosynthetic/thermal pathway means that the C4 mercaptoketone (3-mercapto-2-butanone) is formed under distinct precursor conditions relative to its C5 counterparts. Consequently, in process flavour development or precursor optimization studies, the selection of 3-mercapto-2-butanone versus 3-mercapto-2-pentanone is not merely a choice of sensory profile but also reflects divergent and non-overlapping carbon skeleton origins from the sugar and amino acid precursors.

Formation Pathway
Method context
Target: 3-Mercapto-2-butanone (C4) derived via ribose chain cleavage.
Comparator: 3-Mercapto-2-pentanone (C5) from 4-hydroxy-5-methyl-3(2H)-furanone and ribose.
Difference: Distinct carbon skeleton origin; not interchangeable in precursor optimization.
Supports selection for studies targeting ribose cleavage pathway.
Isotopic labelling study (ribose/cysteine model).
Maillard reaction mechanism Carbon skeleton origin Isotopic labelling Flavour precursor

(3S)-3-Sulfanylbutan-2-one: Evidence-Backed Research and Industrial Application Scenarios


Enantioselective Olfactory Receptor Studies Requiring a Defined (S)-Enantiomer

The (3S)-3-sulfanylbutan-2-one enantiomer is mandatory for studies investigating enantioselective olfactory receptor binding or chiral discrimination in human sensory perception. Since the commercial FG-grade 3-mercapto-2-butanone is of undefined stereochemistry , any research requiring correlation of absolute configuration with sensory response or receptor activation must source the single-enantiomer material. The defined atom stereocenter count of 1, as catalogued by PubChem, provides a verifiable stereochemical identity point for quality control documentation [1].

Savoury Reaction Flavour Development Requiring 'Sulfury, Rotten' Meaty Character

In glucose/cysteine Maillard model systems, 3-mercapto-2-butanone delivers a distinctive 'sulfury, rotten' meaty note that contrasts with the 'catty' character of its closest homolog 3-mercapto-2-pentanone [2]. Flavour houses developing beef, boiled meat, or roasted meat profiles should select 3-mercapto-2-butanone when a sulfurous, alliaceous, meaty top-note is required, as opposed to the 'catty' nuance provided by the C5 homolog. The compound is recognized as 'key for boiled meat tonalities' and contributes creamy/dairy character at very low dosages [3].

Aqueous Process Flavouring with Extended Thiol Shelf-Life

Based on stability data for the structural isomer 2-mercapto-3-butanone (14% decrease/24 h at 50 °C vs. 59% for 2-methyl-3-furanthiol) [4], 3-mercapto-2-butanone is inferred to have superior aqueous stability compared to the highly labile 2-methyl-3-furanthiol. Manufacturers of liquid savoury flavour systems packaged in aqueous media should consider 3-mercapto-2-butanone to mitigate thiol degradation losses during product shelf-life, reducing the need for over-formulation and improving final product consistency.

Regulated Food Flavour Applications Requiring JECFA/FEMA-Compliant High-Purity Material

3-Mercapto-2-butanone benefits from established JECFA evaluation (ADI: ACCEPTABLE, 'no safety concern') and FEMA GRAS status (No. 3298), with a JECFA minimum assay specification of 99% [5][6]. For food and beverage manufacturers operating in jurisdictions requiring Codex Alimentarius or EU FLAVIS (No. 12.047) compliance, procurement of material meeting the 99% assay specification ensures audit-ready purity documentation and reduces regulatory risk compared to using less thoroughly evaluated mercaptoketone alternatives.

Application
Selection Property
Validation Focus
Enantioselective olfactory receptor studies
Defined (S)-enantiomer stereochemical identity
Chiral configuration documentation (InChIKey, stereocenter count)
Savoury reaction flavour ('sulfury, rotten') research
Maillard-derived odor character differentiation
Sensory profile vs. C5 homolog comparator
Aqueous process flavouring formulation studies
Thiol stability in aqueous media (isomer-based inference)
Accelerated storage degradation rate comparison
Food flavor regulatory research (JECFA/FEMA)
JECFA high-purity specification context
Audit-ready purity and regulatory review
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